molecular formula C16H10FNNaO6P B606655 CHM-1-P-Na CAS No. 1207854-61-2

CHM-1-P-Na

Cat. No. B606655
CAS RN: 1207854-61-2
M. Wt: 385.21
InChI Key: ZLFNSIWQUXGDSY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHM-1-P-Na is a hydrophilic prodrug of CHM-1.

Scientific Research Applications

Synthesis and Preclinical Evaluations

CHM-1-P-Na, a hydrophilic prodrug of CHM-1, has been synthesized for better clinical acceptability due to its increased hydrophilicity compared to CHM-1. It rapidly converts to CHM-1 after intravenous and oral administration, showing promising antitumor activity in preclinical models. Notably, it impacts enzymes related to tumor cells without significantly affecting normal biological functions. Its effectiveness in causing apoptotic effects in breast carcinoma cells has been linked to the accumulation of cyclin B1 and the levels of mitotic spindle checkpoint proteins like BubR1, highlighting its potential as a candidate for anticancer clinical trials (Chou et al., 2010).

Raman Spectroscopy in Quality Control of Chinese Herbal Medicine

While not directly about CHM-1-P-Na, it's notable that Raman spectroscopy has become an important analytical technique in the quality control of Chinese Herbal Medicines (CHM). This method provides a detailed chemical fingerprint, which is essential for validating the safety, efficacy, and quality of CHM-derived medicines. The systematic review of its applications in CHM highlights its role in modernizing and enhancing the quality control processes (Chen et al., 2017).

Vascular Targeting and Antitumor Activity

CHM-1-P-Na, derived from CHM-1, has been found to have significant antiangiogenic and vascular disrupting properties. Studies have shown that it induces apoptosis in human umbilical vein endothelial cells via p53-mediated up-regulation of death receptor 5. This suggests its potential as an antivascular and antitumor therapeutic agent (Tsai et al., 2009).

Advancements in Analytical Techniques for CHM

The complexity of Chinese Herbal Medicines, including compounds like CHM-1-P-Na, has led to advancements in analytical techniques, particularly two-dimensional chromatography. This method, more powerful than one-dimensional techniques, has been successfully used to analyze CHM samples, thereby enhancing the understanding and quality control of these complex herbal formulations (Cao et al., 2014).

CHM-1 as a Microtubule-Destabilizing Agent in Breast Cancer

A study focusing on CHM-1, the base compound of CHM-1-P-Na, revealed its potential as a potent antitumor agent for treating human breast cancer. CHM-1 interacts with tubulin, inhibits tubulin polymerization, and disrupts microtubule organization. It increases the expression of SIRT2 protein, which plays a role in its antitumor activity. A prodrug strategy was explored to address the solubility issues of CHM-1, leading to the development of its water-soluble form, CHM-1-P (Liu et al., 2018).

properties

CAS RN

1207854-61-2

Molecular Formula

C16H10FNNaO6P

Molecular Weight

385.21

IUPAC Name

Phosphoric acid mono-[6-(2-fluoro-phenyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl] ester mono-sodium salt

InChI

InChI=1S/C16H11FNO6P.Na/c17-11-4-2-1-3-9(11)12-6-14(24-25(19,20)21)10-5-15-16(23-8-22-15)7-13(10)18-12;/h1-7H,8H2,(H2,19,20,21);/q;+1/p-1

InChI Key

ZLFNSIWQUXGDSY-UHFFFAOYSA-M

SMILES

O=P([O-])(O)OC1=CC(C2=CC=CC=C2F)=NC3=CC(OCO4)=C4C=C13.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CHM-1-P-Na;  CHM 1 P Na;  CHM1PNa; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CHM-1-P-Na
Reactant of Route 2
Reactant of Route 2
CHM-1-P-Na
Reactant of Route 3
CHM-1-P-Na
Reactant of Route 4
Reactant of Route 4
CHM-1-P-Na
Reactant of Route 5
CHM-1-P-Na
Reactant of Route 6
Reactant of Route 6
CHM-1-P-Na

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.